molecular formula C25H26N2O6S2 B11613439 Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11613439
M. Wt: 514.6 g/mol
InChI Key: YVDSPHSZOGFFOL-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of 2,4-DIETHYL 3-METHYL-5-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions . Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

Compared to these compounds, 2,4-DIETHYL 3-METHYL-5-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substitution pattern and potential for diverse applications in various fields.

Properties

Molecular Formula

C25H26N2O6S2

Molecular Weight

514.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C25H26N2O6S2/c1-5-32-24(30)18-15(4)20(25(31)33-6-2)35-23(18)27-21(26-22(29)17-8-7-13-34-17)19(28)16-11-9-14(3)10-12-16/h7-13,21,27H,5-6H2,1-4H3,(H,26,29)

InChI Key

YVDSPHSZOGFFOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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